molecular formula C11H13BrN2O4 B2651365 Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate CAS No. 1803561-77-4

Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate

Cat. No.: B2651365
CAS No.: 1803561-77-4
M. Wt: 317.139
InChI Key: JQJJCBSZZGLUIU-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate (CAS 1803561-77-4) is an organic compound with the molecular formula C11H13BrN2O4 and a molecular weight of 317.14 g/mol . This chemical is part of a class of anilino substituted esters that serve as versatile synthetic intermediates and building blocks in organic and medicinal chemistry research. Its structure incorporates both bromo and nitro functional groups on the phenyl ring, which are excellent handles for further synthetic manipulation through metal-catalyzed cross-coupling reactions and reduction chemistry. This makes it a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials . Researchers utilize this compound in the development of novel chemical entities, particularly in constructing molecular architectures that require a specific spatial orientation of functional groups. The compound requires cold-chain transportation and is provided for laboratory research purposes only . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-(4-bromo-2-nitroanilino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,10(15)18-3)13-8-5-4-7(12)6-9(8)14(16)17/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJJCBSZZGLUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate typically involves the reaction of 4-bromo-2-nitroaniline with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-bromo-2-nitroaniline attacks the carbonyl carbon of methyl 2-bromo-2-methylpropanoate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles like thiols or amines, solvents like DMF or DMSO, base like potassium carbonate.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: Formation of Methyl 2-[(4-bromo-2-aminophenyl)amino]-2-methylpropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoic acid.

Scientific Research Applications

Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular characteristics, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Synthesis Notes Reference
Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate C₁₁H₁₂BrNO₄ 302.12 Direct phenyl-ester linkage (no amino group) Intermediate in organic synthesis
Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate C₁₂H₁₅BrN₂O₄ 331.17 N-methylated amino linker Pharmaceutical intermediates
Ethyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate C₁₂H₁₅INO₂ 332.16 Ethyl ester, amino, iodo substituents Potential precursor for radiopharmaceuticals
(Z)-Methyl 2-(4-bromo-2-nitrophenyl)-2-(hydroxyimino)acetate C₁₀H₈BrN₂O₅ 317.09 Hydroxyimino group instead of amino Nitrile oxide precursor for cycloadditions
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide C₁₀H₁₁BrN₂O₃ 287.11 Amide functional group Miticidal/insecticidal activity
4-Nitrophenyl 2-bromo-2-methylpropanoate C₁₀H₁₀BrNO₄ 288.10 Nitrophenyl ester, brominated methylpropanoate Polymerization initiator, crystallographic data

Key Differences in Reactivity and Functionality

Amino vs. Direct Linkage: The presence of an amino group (as in the target compound) enhances nucleophilic reactivity compared to the direct phenyl-ester linkage in Methyl 2-(4-bromo-2-nitrophenyl)-2-methylpropanoate. This amino group can participate in hydrogen bonding or serve as a site for further functionalization .

Ester vs. Amide : The amide derivative (2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide) exhibits higher stability under acidic conditions but reduced electrophilicity compared to ester analogs, making it suitable for pesticidal applications .

Nitro and Bromo Substituents: The electron-withdrawing nitro and bromo groups on the phenyl ring increase the electrophilicity of the aromatic system, facilitating substitution reactions. For example, the nitro group in Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate can be reduced to an amine for further derivatization .

Biological Activity

Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H15BrN2O4
  • Molecular Weight : 300.12 g/mol
  • Key Functional Groups :
    • Bromine atom (Br)
    • Nitro group (NO2)
    • Amino group (NH2)
    • Ester functionality

The presence of these functional groups enhances the compound's reactivity and potential biological effects, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .

The biological activity of this compound is primarily attributed to its structural components:

  • Bioreduction of Nitro Group : The nitro group can be reduced to an amino group, forming reactive intermediates that may interact with cellular components, leading to various biological effects .
  • Halogen Bonding : The bromine atom may participate in halogen bonding, influencing the compound's binding affinity to target proteins and enzymes .

Antimicrobial Activity

Research has indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. In studies involving various bacterial strains, synthesized derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays using breast cancer cell lines revealed that certain derivatives exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 Value
This compoundMCF-7 (breast cancer)25 µM
Comparison Compound (Control)MCF-7>50 µM

These findings highlight the potential of this compound in cancer therapeutics, warranting further investigation into its mechanisms and efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Antimicrobial Activity :
    • Researchers synthesized various derivatives of nitroaniline compounds and tested them against a panel of bacterial strains. Results indicated that modifications to the nitro group significantly enhanced antimicrobial potency .
  • Evaluation of Anticancer Properties :
    • A study assessed the cytotoxic effects of several brominated compounds on different cancer cell lines. The results showed that compounds with both bromine and nitro groups displayed higher cytotoxicity compared to those lacking these features .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated intermediates (e.g., 4-bromo-2-nitroaniline) are reacted with methyl 2-amino-2-methylpropanoate derivatives under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate amination . Optimizing reaction time (4–6 hours) and temperature (80–100°C) improves yields (~65–93%), as demonstrated in analogous brominated ester syntheses . Catalyst screening (e.g., CuI for Ullman-type couplings) may further enhance efficiency.

Q. How is the compound characterized using spectroscopic techniques, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Look for the methyl ester singlet at δ 3.3–3.6 ppm and tert-butyl/proton signals at δ 1.4–1.6 ppm . The aromatic region (δ 7.3–8.2 ppm) confirms substitution patterns (e.g., bromo and nitro groups).
  • ¹³C NMR : The carbonyl (C=O) of the ester appears at δ 170–175 ppm, while nitro and bromo substituents deshield adjacent carbons .
  • MS : ESI-MS typically shows [M+H]⁺ peaks at m/z 330–375 (exact mass depends on isotopic bromine patterns) .
    Cross-referencing with IR (C=O stretch ~1740 cm⁻¹) and HPLC (retention time ~0.97 minutes under reverse-phase conditions ) ensures structural fidelity.

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer : The nitro group (-NO₂) is sensitive to reducing agents and light, necessitating storage in amber vials at –20°C. Hydrolysis of the ester moiety can occur under prolonged exposure to moisture; thus, reactions should be conducted in anhydrous solvents (e.g., THF or DCM) with molecular sieves . Stability assays via TLC or HPLC (monitoring degradation products) are recommended for long-term studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR peak assignments (e.g., overlapping signals) can be addressed via 2D techniques:

  • HSQC/HMBC : Correlate ¹H-¹³C couplings to confirm connectivity, especially for crowded aromatic regions .
  • NOESY : Resolves spatial proximity of substituents (e.g., bromo vs. nitro group orientation) .
    For ambiguous MS fragments, high-resolution mass spectrometry (HRMS) with <5 ppm error validates molecular formulas . Conflicting data may also arise from impurities (e.g., residual solvents); purification via column chromatography (hexane:EtOAc gradients) or recrystallization is advised .

Q. What mechanistic insights explain competing side reactions during bromination or nitration steps in synthesis?

  • Methodological Answer : Competing electrophilic aromatic substitution (EAS) pathways can lead to regioisomers. For example, nitration may yield para-nitro byproducts if ortho positions are sterically hindered. Computational modeling (DFT studies) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals . Experimentally, adjusting reaction conditions—such as using HNO₃/H₂SO₄ at 0°C for controlled nitration—minimizes byproducts . Monitoring via in-situ IR or Raman spectroscopy helps track intermediate formation .

Q. How can computational tools predict the compound’s reactivity in catalytic systems or biological targets?

  • Methodological Answer :

  • Docking Studies : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes), leveraging the nitro group’s electron-withdrawing effects to predict binding affinities .
  • MD Simulations : Assess stability in solvent environments; the bromine atom’s hydrophobicity may influence aggregation tendencies .
  • Quantum Chemistry : Gaussian or ORCA calculates reaction barriers for transformations (e.g., nitro reduction to amine) . Validate predictions with kinetic experiments (e.g., UV-Vis monitoring of nitro group reduction rates).

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Poor crystallization due to flexible ester groups or steric hindrance can be addressed by:

  • Co-crystallization : Use of guest molecules (e.g., crown ethers) to stabilize lattice structures .
  • Temperature Gradients : Slow cooling from saturated solutions in DMSO/EtOH mixtures promotes nucleation .
  • SHELX Refinement : Anisotropic displacement parameters (ADPs) in SHELXL refine thermal motion, critical for resolving disordered bromine/nitro groups .

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